molecular formula C11H10BrFO2 B7894765 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone

Cat. No.: B7894765
M. Wt: 273.10 g/mol
InChI Key: ARPSHZCSDXHFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 150322-73-9; molecular formula: C₁₁H₁₀BrFO; MW: 257.1) is a halogenated ketone featuring a cyclopropyl group and a 2-fluorophenyl substituent attached to the carbonyl carbon. This compound is a critical intermediate in synthesizing prasugrel, an antiplatelet drug, due to its structural role in forming thienopyridine derivatives . Its synthesis typically involves reactions with aryl amines and alkylisothiocyanates under mild conditions, as described in heterocyclic chemistry protocols .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSHZCSDXHFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxy-Ethanone Coupling

The foundational method involves coupling 4-bromo-2-fluorophenol with 1-cyclopropylethanone precursors. VulcanChem reports a two-step process:

  • Acylation : Cyclopropylacetyl chloride reacts with 4-bromo-2-fluorophenol in dimethylformamide (DMF) at 80–90°C for 6–8 hours, forming the intermediate phenoxy-ethanone.

  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and recrystallized from hexane/ethyl acetate (3:1), yielding 68–72%.

Key Parameters

ParameterValue
SolventDMF
Temperature80–90°C
Reaction Time6–8 hours
Yield68–72%

This method prioritizes simplicity but faces limitations in regioselectivity due to competing O-alkylation side reactions.

Halogenation Strategies

Radical-Initiated Bromination

Ambeed’s protocol employs N-bromosuccinimide (NBS) with radical initiators for α-bromination:

  • Reagents : NBS (1.2 eq), azobisisobutyronitrile (AIBN, 0.05 eq), p-toluenesulfonic acid (0.03 eq).

  • Conditions : Chloroform solvent under reflux (61°C) for 4 hours, followed by cooling to 0–5°C to precipitate succinimide byproducts.

  • Workup : Filtrate concentration under reduced pressure yields 55 g (87%) of product.

Advantages :

  • High regioselectivity for α-bromination.

  • Minimal dihalogenation byproducts (<0.05% dibromo derivatives).

Direct Bromination with HBr/H₂O₂

An alternative method uses hydrobromic acid (48% w/w) and hydrogen peroxide (30% w/w):

  • Reaction : 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is treated with HBr and H₂O₂ at 25–40°C for 6 hours.

  • Extraction : Cyclohexane separates the organic layer, which is washed with sodium thiosulfate to remove excess bromine.

  • Yield : 95.8% on a 17.82 kg scale, demonstrating industrial viability.

Comparison of Bromination Methods

MethodReagentsSolventTemperatureYieldPurity
Radical (NBS/AIBN)NBS, AIBN, p-TsOHChloroform61°C87%91%
Direct (HBr/H₂O₂)HBr, H₂O₂H₂O25–40°C95.8%>99%

The HBr/H₂O₂ method outperforms NBS in yield and scalability but requires rigorous bromine quenching to prevent equipment corrosion.

Industrial-Scale Optimizations

Continuous Flow Synthesis

Large-scale production (e.g., 26.11 kg batches) utilizes continuous flow reactors to enhance heat dissipation and mixing:

  • Reactor Design : Tubular reactor with automated temperature control (0–5°C).

  • Feed Rates : Bromine is added gradually over 2–2.5 hours to minimize exothermic side reactions.

  • Post-Reaction Processing : Dichloromethane extraction followed by sodium bicarbonate neutralization ensures high purity (>99%).

Economic Considerations

FactorNBS MethodHBr Method
Reagent Cost$420/kg (NBS)$12/kg (HBr)
Waste GenerationHigh (succinimide)Low (H₂O)
Throughput5 kg/day50 kg/day

The HBr method reduces costs by 80% compared to NBS, making it preferred for bulk manufacturing.

Mechanistic Insights

Radical Pathway (NBS/AIBN)

AIBN generates cyanoisopropyl radicals, abstracting hydrogen from the ethanone α-carbon to form a carbon-centered radical. NBS then delivers bromine, yielding the α-bromo ketone.

Electrophilic Bromination (HBr/H₂O₂)

H₂O₂ oxidizes HBr to Br₂, which undergoes electrophilic addition to the enol tautomer of the ketone. Acid catalysis (H⁺) stabilizes the transition state, favoring α-bromination.

Analytical Validation

Purity Assessment

  • GC-MS : Quantifies dibromo impurities (<0.05%) using capillary columns (DB-5MS).

  • ¹H NMR : Distinct singlet at δ 2.8–3.1 ppm confirms cyclopropane protons, while δ 7.2–7.6 ppm aromatic signals verify the fluorophenyl group .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Source
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone 150322-73-9 C₁₁H₁₀BrFO 257.1 2-fluorophenyl, Br, cyclopropyl Prasugrel intermediate
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone 204205-33-4 C₁₁H₁₀ClFO 228.65 2-fluorophenyl, Cl, cyclopropyl Synthetic intermediate
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone Not provided C₁₁H₁₀BrFO 257.1 4-fluorophenyl, Br, cyclopropyl Research chemical
1-(4-Bromo-2-fluorophenyl)ethanone 625446-22-2 C₈H₆BrFO 217.04 4-bromo-2-fluorophenyl, acetyl Pharmaceutical research

Research Findings and Discrepancies

  • Synthetic Utility : The brominated compound’s superior leaving-group ability facilitates efficient coupling in prasugrel synthesis, whereas the chloro analog requires harsher conditions .
  • CAS Number Conflicts: Discrepancies exist in CAS listings for 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (e.g., 150322-73-9 vs. 204205-33-4 in vs. 6), likely due to data entry errors or structural isomerism .
  • Biological Relevance : The cyclopropyl group enhances metabolic stability in drug candidates, as seen in prasugrel’s pharmacokinetic profile .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which includes a cyclopropyl group and halogenated phenyl moieties, suggests various mechanisms of action that may influence biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrFOC_{11}H_{10}BrFO, with a molecular weight of approximately 257.10 g/mol. The presence of bromine and fluorine atoms can enhance the compound's lipophilicity and binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The compound may act as a ligand, modulating enzymatic activity or receptor signaling pathways. Notably, the halogen substituents (bromine and fluorine) are known to influence the binding characteristics of organic molecules, thereby enhancing their pharmacological profiles.

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could be relevant for drug development targeting metabolic disorders.
  • Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have explored the biological implications of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced activity of target enzymes
Anti-inflammatoryDecreased inflammatory markers

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against common bacterial strains demonstrated significant inhibition compared to control groups. The compound showed a minimum inhibitory concentration (MIC) that was promising for further development as an antimicrobial agent.
  • Enzyme Interaction Analysis : In vitro assays revealed that the compound could effectively inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes. This suggests potential applications in pain management and anti-inflammatory therapies.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound indicated favorable absorption characteristics and metabolic stability, making it a candidate for further drug development.

Q & A

Q. How can the synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as brominated fluorophenol derivatives. For example, coupling reactions (e.g., nucleophilic aromatic substitution) between 4-bromo-2-fluorophenol and cyclopropylethanone precursors under controlled conditions (e.g., anhydrous environment, catalytic base) are critical. Reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios should be systematically varied. Intermediate purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and cyclopropane ring integrity. Fluorine’s electron-withdrawing effect causes distinct splitting patterns in aromatic protons .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction with software suites like SHELX (SHELXL for refinement) to resolve molecular geometry. For example, SHELXL’s robust refinement algorithms handle twinning or high thermal motion in the cyclopropane moiety .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the cyclopropane ring) be resolved during structural analysis?

Methodological Answer: Disorder in flexible groups like cyclopropane can be addressed using SHELXL’s PART and SIMU commands to model anisotropic displacement parameters. Validate refinement with the R1 and wR2 convergence criteria. Cross-check results using WinGX for graphical validation of hydrogen bonding and torsion angles . For severe disorder, consider low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

Q. How do substituent positions (bromo, fluoro) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ortho-fluorine and para-bromo substituents create a steric and electronic profile that directs regioselectivity. Fluorine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare with analogs like 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone (PubChem CID: DTXSID00382292) to isolate substituent effects. Use DFT calculations (e.g., Gaussian09) to map electron density and predict reactive sites .

Q. What strategies mitigate challenges in determining the compound’s molecular conformation?

Methodological Answer: Leverage ORTEP-3 for 3D visualization of conformational flexibility, particularly in the phenoxy-cyclopropane linkage. Refine torsional angles using restraints in SHELXL. For dynamic conformers (e.g., rotating ethanone group), employ variable-temperature NMR or molecular dynamics simulations (e.g., GROMACS) to probe energy barriers .

Q. How does this compound compare to structural analogs in biological activity assays?

Methodological Answer: Design comparative studies with analogs like 1-(2-bromo-6-fluorophenyl)ethanone (PubChem CID: 12971671) to assess substituent impact. For antimicrobial testing, use standardized MIC assays (e.g., broth microdilution). In anticancer studies, evaluate IC50_{50} values against cancer cell lines (e.g., MCF-7) via MTT assays. Fluorine’s lipophilicity may enhance membrane permeability, while bromine’s steric bulk could affect target binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer: Cross-validate data with independent synthesis batches and purity assessments (e.g., HPLC >99%). If melting points vary (e.g., 47–49°C vs. 65–66°C in similar bromo-fluoro compounds), consider polymorphism. Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms. For spectral mismatches, re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and calibrate instruments with certified standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.